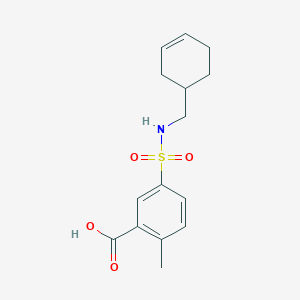![molecular formula C16H23NO4 B7589879 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7589879.png)
3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid, also known as TMB-4, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. TMB-4 is a derivative of benzoic acid and contains a morpholine ring, which gives it unique properties.
Mecanismo De Acción
The mechanism of action of 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid is not fully understood, but it is believed to work by modulating the immune response and reducing inflammation. 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid has also been shown to activate the Nrf2 pathway, which plays a crucial role in regulating oxidative stress.
Biochemical and Physiological Effects:
3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the production of pro-inflammatory cytokines. 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid has also been shown to increase the expression of antioxidant enzymes, which helps to protect cells from oxidative damage. In addition, 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid has been shown to have a neuroprotective effect by reducing neuronal cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid in lab experiments is its ability to modulate the immune response and reduce inflammation. This makes it a useful tool for studying the role of inflammation in various diseases. However, one limitation of using 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of experimental subjects.
Direcciones Futuras
There are several potential future directions for research involving 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid and its potential therapeutic applications. Additionally, more research is needed to determine the optimal dosing and administration of 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid in various disease models.
Métodos De Síntesis
3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid can be synthesized through a multistep process involving the reaction of 2-(2,2,6-trimethylmorpholin-4-yl)ethanol with benzoic acid in the presence of a catalyst. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. 3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
3-[2-(2,2,6-trimethylmorpholin-4-yl)ethoxy]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-12-10-17(11-16(2,3)21-12)7-8-20-14-6-4-5-13(9-14)15(18)19/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNKHNZDOVPYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)(C)C)CCOC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-nitrophenyl)methyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7589798.png)
![2-[1-[(E)-3-oxo-1-phenyl-3-thiophen-2-ylprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B7589799.png)

![N-[(4,5-dimethylthiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7589845.png)
![3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589851.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7589852.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]-1-methyltetrazol-5-amine](/img/structure/B7589860.png)

![2-[(1-methylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7589872.png)

![2-[2-[acetyl(methyl)amino]acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7589892.png)


![2-(Imidazo[1,2-a]pyrimidin-2-ylmethylamino)-2-methylpropanoic acid](/img/structure/B7589912.png)